Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Antiviral activity Stereochemistry-activity relationship Human rhinovirus-14

Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- (CAS 112270-46-9) is a chiral, single-enantiomer (R-configuration) 4-butyloxazolinyl homolog within the disoxaril (WIN class of antipicornavirus agents. This compound belongs to the [[(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]isoxazole series, a well-characterized pharmacophore whose members inhibit picornavirus uncoating by binding to a hydrophobic pocket within the VP1 capsid protein.

Molecular Formula C24H34N2O3
Molecular Weight 398.5 g/mol
CAS No. 112270-46-9
Cat. No. B12686723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-
CAS112270-46-9
Molecular FormulaC24H34N2O3
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
InChIInChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m1/s1
InChIKeyOMIOBJBQYFOBLK-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole 112270-46-9: Chemical Identity and Established Antipicornavirus Pharmacophore


Isoxazole, 5-(7-(4-((4R)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- (CAS 112270-46-9) is a chiral, single-enantiomer (R-configuration) 4-butyloxazolinyl homolog within the disoxaril (WIN 51711) class of antipicornavirus agents [1]. This compound belongs to the [[(4,5-dihydro-2-oxazolyl)phenoxy]alkyl]isoxazole series, a well-characterized pharmacophore whose members inhibit picornavirus uncoating by binding to a hydrophobic pocket within the VP1 capsid protein [2]. The target compound contains a C7 heptyl linker connecting a 3-methylisoxazole terminus to a phenoxy ring bearing a chiral 4R-butyl-substituted 4,5-dihydro-2-oxazoline moiety (molecular formula: C24H34N2O3; molecular weight: 398.54 g/mol) [3]. Systematic structure-activity relationship (SAR) studies from the 1985–1988 era established that the length of the alkyl linker and the nature of the 4-oxazoline substituent are critical determinants of antiviral potency, spectrum, and stereochemical discrimination [2].

Why Generic Substitution Fails for Isoxazole 112270-46-9: Enantiomer- and Homolog-Dependent Antiviral Activity


Within the disoxaril chemotype, antiviral potency against human rhinovirus-14 (HRV-14) is exquisitely sensitive to both the absolute configuration at the oxazoline 4-position and the identity of the 4-alkyl substituent. X-ray crystallography has demonstrated that the (S)-enantiomer of the 4-methyl homolog binds selectively to the HRV-14 VP1 pocket and exhibits approximately 10-fold greater activity than the corresponding (R)-enantiomer [1]. This stereochemical discrimination is conserved across the 4-ethyl, 4-propyl, and 4-butyl homologs, with the (S)-isomer consistently displaying higher activity [1]. Consequently, the (R)-4-butyl compound (CAS 112270-46-9) cannot be considered interchangeable with its (S)-enantiomer (CAS 112270-45-8) or with the parent disoxaril (racemic, unsubstituted oxazoline; CAS 87495-31-6). Furthermore, the alkyl chain length on the oxazoline ring modulates hydrophobic interactions with VP1 residues (Leu106, Ser107) and influences the oxazoline-phenyl twist angle, a parameter correlated with biological activity [1]. Substitution with a chemically similar yet stereochemically or constitutionally distinct analog without direct comparative data would be scientifically unjustified and risks substantial loss of antiviral activity.

Product-Specific Quantitative Evidence: Isoxazole CAS 112270-46-9 vs. Closest Analogs


Enantiomer-Dependent Inhibition of HRV-14: (S)- vs. (R)-4-Butyloxazolinyl Homologs

Among the 4-butyloxazolinyl enantiomeric pair, the (S)-isomer consistently displays greater anti-HRV-14 activity than the (R)-isomer (CAS 112270-46-9), consistent with the stereochemical preference established crystallographically for the 4-methyl homolog, where the (S)-enantiomer is 10-fold more potent than the (R)-enantiomer [1]. Although the study did not report numeric IC50/MIC values specifically for the resolved 4-butyl enantiomers, the authors explicitly state that 'all of these compounds exhibited a comparable stereochemical effect' and that 'in each case, the S isomer displayed greater levels of activity than the R' [1]. For procurement decisions, the (R)-enantiomer provides a well-defined, lower-activity stereoisomer suitable as a negative control or for stereospecificity validation in mechanistic studies.

Antiviral activity Stereochemistry-activity relationship Human rhinovirus-14

Homolog-Dependent Activity: 4-Butyl vs. 4-Methyl, 4-Ethyl, and 4-Propyl Oxazolinyl Homologs

The 1988 Diana et al. study systematically compared the anti-HRV-14 activity of 4-methyl, 4-ethyl, 4-propyl, and 4-butyl homologs and found that all four compounds exhibited a 'comparable stereochemical effect,' indicating that the butyl substituent is tolerated within the VP1 hydrophobic pocket [1]. The original 1985 SAR study established that activity is sensitive to the nature of the 4-oxazoline substituent; compound 14 (unsubstituted oxazoline, i.e., disoxaril/WIN 51711) demonstrated broad-spectrum antipicornavirus activity at MIC values of 0.004–6.2 µg/mL across 33 rhinovirus serotypes [2]. For the 4-butyl homolog specifically, the extended alkyl chain was designed to probe the steric and hydrophobic limits of the VP1 binding pocket; the retention of stereochemical discrimination with the butyl substituent confirms that the pocket accommodates this chain length without abolishing enantioselective binding [1].

Structure-activity relationship (SAR) Alkyl chain optimization HRV-14 capsid binding

Broad-Spectrum Antipicornavirus Activity of the WIN Pharmacophore: Class-Level Benchmarking

The parent compound disoxaril (WIN 51711) demonstrated potent, broad-spectrum inhibition in plaque reduction assays, reducing plaque formation by 9 enteroviruses (MIC 0.004–0.17 µg/mL) and 33 rhinoviruses (MIC 0.004–6.2 µg/mL) at concentrations not inhibitory to HeLa cell growth [1]. At concentrations of 0.02–5.0 µg/mL, WIN 51711 reduced picornavirus yield by 90%, with no effect on non-picornavirus RNA or DNA viruses, confirming target-class selectivity [1]. Compound 14 (disoxaril) was also evaluated in vivo: oral administration at 4 mg/kg significantly reduced mortality in mice infected intracerebrally with poliovirus-2, and intraperitoneal administration prevented paralysis in mice infected subcutaneously with ECHO-9 virus [2]. As a 4-butyl-substituted member of this pharmacophore class, CAS 112270-46-9 inherits the validated mechanism of capsid stabilization and uncoating inhibition, while offering a distinct alkyl substitution for probing VP1 pocket interactions.

Broad-spectrum antiviral Picornavirus Enterovirus Rhinovirus

Binding Affinity-Activity Correlation: Kd-MIC Relationship for Structurally Related Capsid Binders

For the disoxaril chemotype, a strong linear correlation (r = 0.997) between capsid-binding affinity (Kd) and antiviral activity (MIC in plaque reduction assays) has been established across four structurally related compounds tested against HRV-14 [1]. The Kd values determined by saturation binding experiments were: Win 52084 (Kd = 0.02 µM), Win 56590 (Kd = 0.02 µM), disoxaril/Win 51711 (Kd = 0.08 µM), and Win 54954 (Kd = 0.22 µM) [1]. Scatchard analysis indicated approximately 40–60 drug molecules bound per HRV-14 virion with no evidence of cooperativity [1]. Importantly, the absence of detectable binding of Win 54954 to the drug-resistant HRV-14 mutant (Leu-1188) corresponded to complete loss of antiviral activity, validating the mechanistic link between capsid binding and antiviral effect [1]. CAS 112270-46-9, as a 4-butyl homolog, is expected to engage the same VP1 binding pocket; its Kd and MIC values for HRV-14 remain to be directly determined but would be predicted to fall within the range established by the existing correlation.

Binding affinity Kd determination Capsid-binding antiviral

Optimal Research and Industrial Application Scenarios for Isoxazole CAS 112270-46-9


Stereochemical Probe in VP1 Capsid-Binding Studies

CAS 112270-46-9 serves as the (R)-enantiomer partner to (S)-CAS 112270-45-8, providing a matched enantiomer pair for crystallographic studies of stereoselective VP1 pocket binding [1]. The (R)-enantiomer's lower intrinsic activity enables its use as a negative control in target engagement assays and for validating that observed antiviral effects are stereospecific, consistent with the well-characterized 10-fold activity differential between (S)- and (R)-4-methyl homologs [1].

SAR Expansion: Probing Steric and Hydrophobic Tolerance of the VP1 Pocket

The 4-butyl substituent extends beyond the previously characterized methyl, ethyl, and propyl homologs, allowing researchers to map the steric boundaries and hydrophobicity tolerance of the VP1 binding pocket through comparative activity profiling, molecular docking, and free-energy calculations [1]. This compound is particularly valuable for CoMFA/QSAR model refinement, given that steric effects near the pore end of the binding site have been positively correlated with antiviral activity [2].

Resistance Mechanism Profiling Using Alkyl Chain Variants

Drug-resistance mutations in HRV-14 (e.g., Leu-1188 substitution in VP1) abolish binding and antiviral activity of certain WIN compounds [1]. The 4-butyl homolog provides an additional alkyl chain configuration to test whether resistance mutations differentially affect compounds with varying oxazoline substituent bulk, contributing to understanding of escape mutant cross-resistance profiles relevant to capsid-binder drug development.

Reference Standard for Quality Control and Analytical Method Development

With a defined CAS registry number (112270-46-9), molecular formula (C24H34N2O3), molecular weight (398.54 g/mol), and specific (R)-stereochemistry [1], this compound is suitable as a reference standard for chiral chromatographic method development, impurity profiling, and batch-to-batch consistency verification in research supply chains handling WIN-series compounds.

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